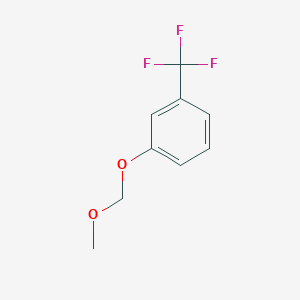

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Descripción general

Descripción

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .

Synthesis Analysis

Recent advances in trifluoromethylation involve the activation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds are strong and influence the reactivity of the compound.Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . They can also be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group and the strong C–F bonds .Aplicaciones Científicas De Investigación

Fluorophore Development in Fluorescence Imaging

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene: can be utilized in the design of single-benzene-based fluorophores (SBBFs). These fluorophores, with their electron-donor and acceptor dipolar structure, are crucial in fluorescence imaging techniques. They offer high brightness and stability, making them suitable for biological imaging applications to track and observe cellular processes in real-time .

Organic Synthesis and Medicinal Chemistry

The trifluoromethyl group within this compound is significant in pharmaceuticals. Its presence can improve the metabolic stability and bioavailability of potential drug candidates. Researchers leverage this compound in the synthesis of more complex molecules that may serve as building blocks for new medications .

Material Science: Creation of Advanced Polymers

In materials science, 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene can contribute to the development of advanced polymers. Its structural properties can be harnessed to create polymers with specific characteristics like increased resistance to degradation or improved mechanical strength .

Analytical Techniques: Chromatography and Mass Spectrometry

This compound’s unique physicochemical properties make it valuable in analytical chemistry, particularly in chromatography and mass spectrometry. It can serve as a standard or a derivative reagent to aid in the identification and quantification of complex mixtures .

Sensing Technologies

The electron-donor-acceptor structure of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene makes it a candidate for developing sensing materials. These materials can detect changes in the environment, such as pH shifts or the presence of specific ions or molecules .

Radical Trifluoromethylation in Organic Chemistry

This compound plays a role in the radical trifluoromethylation process, which is pivotal in introducing trifluoromethyl groups into organic molecules. This process is essential for creating compounds with desired properties for use in various chemical industries .

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “1-(Methoxymethoxy)-3-(trifluoromethyl)benzene” is not available, it’s important to note that exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJDXRDOOVXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456185 | |

| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene | |

CAS RN |

334018-79-0 | |

| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

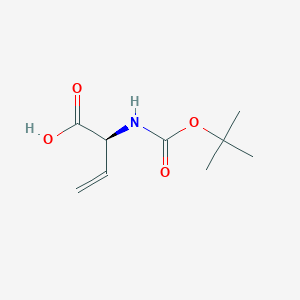

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)